3-(1-(2-ethoxybenzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
3-(1-(2-ethoxybenzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a complex organic compound that belongs to the class of pyrido[2,3-d]pyrimidines
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation, and its inhibition can lead to the halt of cell proliferation, making it an appealing target for cancer treatment .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition results in significant alterations in cell cycle progression
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This disruption in the cell cycle can lead to apoptosis, or programmed cell death . The compound’s effect on these pathways contributes to its potential as an anticancer agent .
Pharmacokinetics
In silico admet studies suggest that the compound has suitable pharmacokinetic properties .
Result of Action
The compound’s action results in significant inhibition of cell growth in various cell lines . Specifically, it has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines, with IC50 values in the range of 45-97 nM and 6-99 nM, respectively . It also shows moderate activity against the HepG-2 cell line, with an IC50 range of 48-90 nM .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(2-ethoxybenzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Piperidine Intermediate: The initial step involves the preparation of the piperidine derivative. This can be achieved by reacting 2-ethoxybenzoyl chloride with piperidine in the presence of a base such as triethylamine.
Cyclization to Form Pyrido[2,3-d]pyrimidine: The piperidine intermediate is then subjected to cyclization with a suitable pyrimidine precursor under acidic or basic conditions to form the pyrido[2,3-d]pyrimidine core.
Final Coupling Reaction: The final step involves coupling the pyrido[2,3-d]pyrimidine core with the piperidine intermediate under conditions that facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles such as amines and thiols (for nucleophilic substitution) are employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce alcohol derivatives. Substitution reactions can introduce a variety of functional groups, enhancing the compound’s chemical diversity.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
Biologically, 3-(1-(2-ethoxybenzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione has shown promise in preliminary studies for its potential anti-cancer properties. It has been investigated for its ability to inhibit specific enzymes involved in cancer cell proliferation .
Medicine
In medicinal chemistry, this compound is explored for its potential as a therapeutic agent. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of cancer and other diseases .
Industry
Industrially, the compound could be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals. Its chemical stability and reactivity make it suitable for various industrial applications.
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidine Derivatives: These compounds share the pyrido[2,3-d]pyrimidine core and exhibit similar biological activities.
Piperidine Derivatives: Compounds with a piperidine ring often show diverse pharmacological properties.
Uniqueness
What sets 3-(1-(2-ethoxybenzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione apart is its specific combination of functional groups, which confer unique chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a compound of significant interest in scientific research .
Properties
IUPAC Name |
3-[1-(2-ethoxybenzoyl)piperidin-4-yl]-1H-pyrido[2,3-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O4/c1-2-29-17-8-4-3-6-15(17)19(26)24-12-9-14(10-13-24)25-20(27)16-7-5-11-22-18(16)23-21(25)28/h3-8,11,14H,2,9-10,12-13H2,1H3,(H,22,23,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADSAZRTZGLVRMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)N2CCC(CC2)N3C(=O)C4=C(NC3=O)N=CC=C4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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